

Benzyl-PEG1-Tos molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl-PEG1-Tos**

Cat. No.: **B1666786**

[Get Quote](#)

An In-depth Technical Guide to **Benzyl-PEG1-Tos**

This technical guide provides a comprehensive overview of **Benzyl-PEG1-Tos**, a heterobifunctional linker crucial in the field of targeted protein degradation and bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's properties, a relevant experimental protocol, and a visualization of its application workflow.

Core Properties of **Benzyl-PEG1-Tos**

Benzyl-PEG1-Tos, also known as 2-(benzyloxy)ethyl 4-methylbenzenesulfonate, is a fundamental building block in the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl group that serves as a stable protecting group, a single polyethylene glycol (PEG) unit that enhances solubility and provides spacing, and a tosylate group which is an excellent leaving group for nucleophilic substitution reactions.

Quantitative Data Summary

The key physicochemical properties of **Benzyl-PEG1-Tos** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₈ O ₄ S	[1] [2] [3] [4]
Molecular Weight	306.38 g/mol	[1] [2] [3] [4]
CAS Number	4981-83-3	[1] [2] [3] [4]

Application in PROTAC Synthesis

Benzyl-PEG1-Tos is primarily utilized as a PEG-based linker in the construction of PROTACs. PROTACs are innovative therapeutic molecules designed to selectively eliminate target proteins from within a cell. They achieve this by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for targeted degradation. [\[2\]](#)[\[4\]](#)

The linker component, for which **Benzyl-PEG1-Tos** is a precursor, is critical to the PROTAC's function. It dictates the spatial orientation and distance between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex leading to ubiquitination and degradation. The PEG component of the linker enhances the solubility and cell permeability of the final PROTAC molecule.

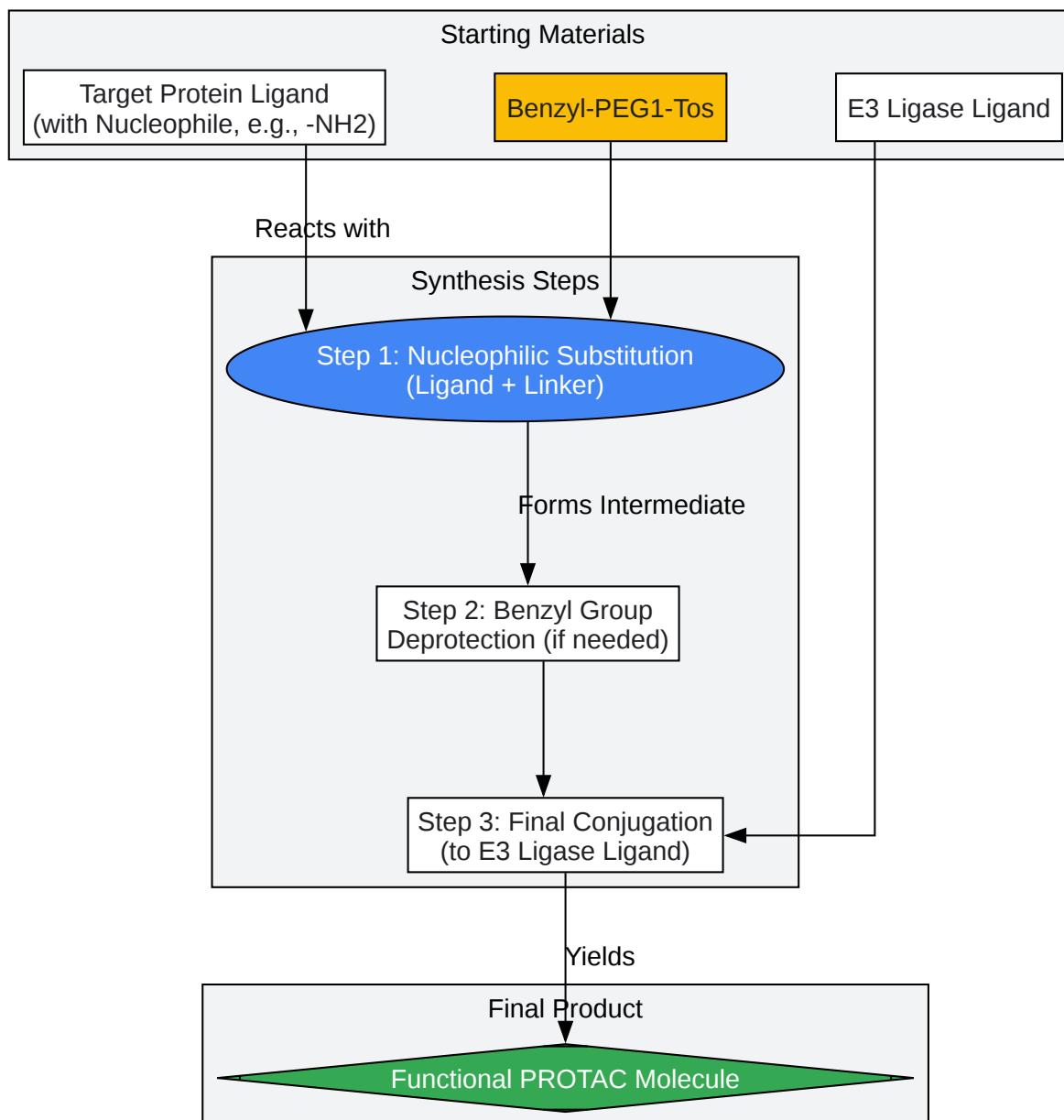
Experimental Protocol: Synthesis of a PROTAC Precursor using Benzyl-PEG1-Tos

This protocol describes a general method for the conjugation of **Benzyl-PEG1-Tos** to a molecule containing a nucleophilic group (e.g., a primary amine), a common step in the synthesis of a PROTAC. This procedure is based on the principle of nucleophilic substitution, where the amine displaces the tosylate leaving group.

Materials:

- **Benzyl-PEG1-Tos**
- Amine-containing molecule of interest (e.g., a ligand for a target protein)
- Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

- Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Nitrogen or Argon gas supply
- Reaction vessel (round-bottom flask) with magnetic stirrer
- Standard laboratory glassware for work-up and purification
- Purification system (e.g., column chromatography with silica gel)


Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing molecule (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
- Addition of Base: Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.
- Addition of Linker: Dissolve **Benzyl-PEG1-Tos** (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture.
- Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) depending on the reactivity of the amine. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding water.
 - Extract the product into an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
 - Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure conjugated product.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing **Benzyl-PEG1-Tos** in the synthesis of a heterobifunctional molecule like a PROTAC.

[Click to download full resolution via product page](#)

Caption: Workflow for PROTAC synthesis using **Benzyl-PEG1-Tos**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Benzyl-PEG1-Tos - CAS:4981-83-3 - KKL Med Inc. [kklmed.com]
- 4. Benzyl-PEG1-Tos | PROTAC连接子 | MCE [medchemexpress.cn]
- 5. amsbio.com [amsbio.com]
- To cite this document: BenchChem. [Benzyl-PEG1-Tos molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666786#benzyl-peg1-tos-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1666786#benzyl-peg1-tos-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com